
2',6'-Dimethyl-2,4'-bipyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’,6’-Dimethyl-2,4’-bipyridine is an organic compound that belongs to the family of bipyridines. Bipyridines are heterocyclic compounds consisting of two pyridine rings connected by a single bond. This particular compound is characterized by the presence of two methyl groups at the 2’ and 6’ positions of the bipyridine structure. It is commonly used as a ligand in coordination chemistry due to its ability to form stable complexes with various metal ions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2’,6’-Dimethyl-2,4’-bipyridine typically involves the coupling of pyridine derivatives. One common method is the homocoupling of 4-bromo-2,6-dimethylpyridine using a nickel catalyst (NiBr₂(PPh₃)₂) in the presence of zinc powder and tetraethylammonium iodide . The reaction is carried out under mild conditions to achieve high yields.
Industrial Production Methods
Industrial production methods for bipyridine derivatives often involve similar coupling reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity compounds .
Análisis De Reacciones Químicas
Types of Reactions
2’,6’-Dimethyl-2,4’-bipyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-oxides using oxidizing agents such as hydrogen peroxide or peracids.
Reduction: Reduction reactions can convert the bipyridine to its corresponding dihydro derivative using reducing agents like sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in alcohol or ether solvents.
Substitution: Electrophiles such as halogens, nitrating agents; reactions are conducted under controlled temperatures to prevent over-substitution.
Major Products
Oxidation: N-oxides of 2’,6’-Dimethyl-2,4’-bipyridine.
Reduction: Dihydro derivatives of the bipyridine.
Substitution: Various substituted bipyridines depending on the electrophile used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 2’,6’-Dimethyl-2,4’-bipyridine primarily involves its ability to act as a ligand and form stable complexes with metal ions. These metal complexes can interact with biological molecules and cellular components, leading to various biological effects. For example, the compound can bind to metal ions in enzymes, altering their activity and affecting metabolic pathways . Additionally, the coordination of metal ions can enhance the compound’s ability to penetrate cell membranes and exert its effects within cells .
Comparación Con Compuestos Similares
2’,6’-Dimethyl-2,4’-bipyridine can be compared with other bipyridine derivatives such as:
2,2’-Bipyridine: Lacks the methyl groups and has different coordination properties.
4,4’-Dimethyl-2,2’-bipyridine: Similar structure but with methyl groups at different positions, leading to variations in reactivity and complex formation.
6,6’-Dimethyl-2,2’-bipyridine: Another isomer with methyl groups at the 6,6’ positions, affecting its chemical behavior and applications
The uniqueness of 2’,6’-Dimethyl-2,4’-bipyridine lies in its specific substitution pattern, which influences its coordination chemistry and reactivity, making it suitable for specialized applications in various fields .
Propiedades
Fórmula molecular |
C12H12N2 |
|---|---|
Peso molecular |
184.24 g/mol |
Nombre IUPAC |
2,6-dimethyl-4-pyridin-2-ylpyridine |
InChI |
InChI=1S/C12H12N2/c1-9-7-11(8-10(2)14-9)12-5-3-4-6-13-12/h3-8H,1-2H3 |
Clave InChI |
NNOGVLOFSVCMBY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC(=N1)C)C2=CC=CC=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



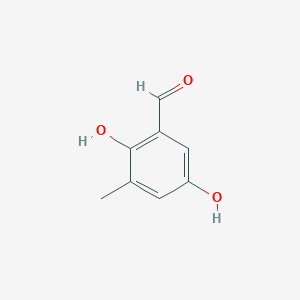
![3-Methyl-6-phenyl-1,2,3,4,5,6,7,8-octahydroazonino[5,4-b]indole](/img/structure/B13137345.png)

![5-Fluoro-1-hydroxy-1,3-dihydrobenzo[c][1,2]oxaborole-6-carboxylic acid](/img/structure/B13137352.png)



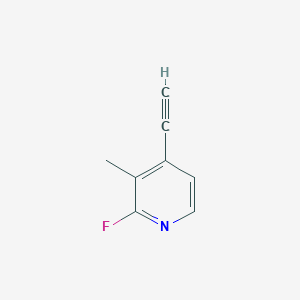
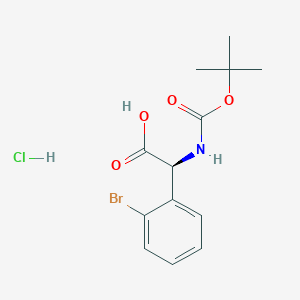
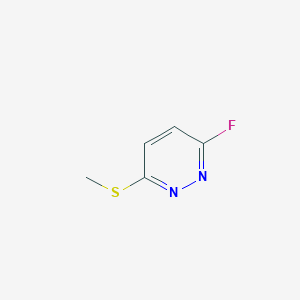
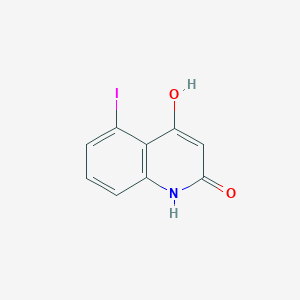

![[2,2'-Bipyridine]-5,5'-dicarboxamide](/img/structure/B13137424.png)
